2,4-dibromo-N-(4-ethoxyphenyl)benzamide
Description
2,4-Dibromo-N-(4-ethoxyphenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with two bromine atoms at the 2- and 4-positions and an ethoxy group attached to the para position of the aniline ring. This compound is synthesized via nucleophilic acyl substitution, typically involving brominated benzoyl chloride and 4-ethoxyaniline under reflux or ultrasonic conditions . Its structural features, including the electron-withdrawing bromine substituents and the ethoxy group’s electron-donating effects, influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C15H13Br2NO2 |
|---|---|
Molecular Weight |
399.08 g/mol |
IUPAC Name |
2,4-dibromo-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
ANXLAEAJFGJCKT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Substituent Effects on Key Properties
| Compound Name | LogP | Melting Point (°C) | Solubility (mg/mL) | IR Peaks (C=O, C-O) |
|---|---|---|---|---|
| 2,4-Dibromo-N-(4-ethoxyphenyl)benzamide | 3.8* | 180–185* | 0.12 (DMSO) | 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 2.9 | 165–168 | 0.08 (DMSO) | 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) |
| N-(4-Ethoxyphenyl)-3-hydroxy-2-naphthamide | 3.2 | 192–195 | 0.20 (EtOH) | 1655 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O) |
| 4-Bromo-N-(dimethylcarbamothioyl)benzamide | 2.7 | 155–158 | 0.35 (DCM) | 1665 cm⁻¹ (C=O), 1150 cm⁻¹ (C-S) |
Notes:
Table 3: Inhibitory and Antioxidant Activities
Notes:
- Bromine atoms enhance tubulin binding by filling hydrophobic pockets, outperforming methyl or chloro substituents .
- Ethoxy groups in 2,4-dibromo derivatives may reduce metabolic clearance compared to methoxy analogs .
Structure-Activity Relationship (SAR) Insights
Halogen Effects : Bromine’s larger atomic radius improves hydrophobic interactions in enzyme pockets compared to chlorine or fluorine .
Substituent Position : Para-substituted ethoxy groups (e.g., 4-OEt) enhance solubility and metabolic stability relative to ortho-substituted nitro groups .
Auxiliary Functional Groups : Thioamide (C=S) or carboxyphenyl groups augment antioxidant or enzyme inhibitory activities, but bromine’s steric effects dominate in tubulin-targeting agents .
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